Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate

Lipophilicity Polar surface area Positional isomer differentiation

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate (CAS 1448046-49-8) is a synthetic small molecule belonging to the aryl-ether-piperidine carboxamide benzoate ester class. Its core architecture comprises a para-substituted methyl benzoate linked via a carbonyl to a piperidine ring that bears a pyrazin-2-yloxy substituent at the 4-position.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 1448046-49-8
Cat. No. B2894777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate
CAS1448046-49-8
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C18H19N3O4/c1-24-18(23)14-4-2-13(3-5-14)17(22)21-10-6-15(7-11-21)25-16-12-19-8-9-20-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3
InChIKeyACOTUFQBCCJZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate (CAS 1448046-49-8): Structural and Physicochemical Baseline for Procurement Evaluation


Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate (CAS 1448046-49-8) is a synthetic small molecule belonging to the aryl-ether-piperidine carboxamide benzoate ester class. Its core architecture comprises a para-substituted methyl benzoate linked via a carbonyl to a piperidine ring that bears a pyrazin-2-yloxy substituent at the 4-position [1]. The molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of 341.4 g/mol, a computed XLogP3-AA of 1.6, a topological polar surface area (TPSA) of 81.6 Ų, and 5 rotatable bonds [1]. This compound is structurally related to a broader series of pyrazine-containing piperidine derivatives investigated in patent literature as phosphodiesterase 10 (PDE10) inhibitors, though specific bioactivity data for this exact compound remains sparsely reported in the public domain [2].

Why Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate Cannot Be In-Class Substituted Without Quantitative Justification


The pyrazinyloxy-piperidine carboxamide benzoate scaffold exhibits sensitive structure-activity relationships (SAR) where seemingly minor positional or heterocyclic modifications produce substantial shifts in physicochemical and pharmacological properties. Within this chemical series, substitution at the para position of the benzoyl ring versus the ortho position alters molecular geometry, dipole moment, and steric accessibility of the ester carbonyl, directly affecting target binding and metabolic stability [1]. Replacement of the pyrazine ring with pyridazine introduces an additional nitrogen atom that modifies hydrogen-bond acceptor capacity and π-stacking potential, while replacement of the carbonyl linker with a sulfonyl group changes both the conformational preferences and electronic character of the central linker [1]. These structural variations translate into differential compound behavior that generic substitution cannot capture, making compound-specific procurement essential for reproducible experimental outcomes [2].

Quantitative Differentiation Evidence for Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate Versus Closest Analogs


Para vs. Ortho Benzoate Substitution: Impact on Lipophilicity and Polar Surface Area

The para-substituted benzoate ester (target compound) exhibits a computed XLogP3-AA of 1.6, compared to 1.5 for the ortho-substituted isomer methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate (CAS 1705513-62-7) [1][2]. The TPSA for both isomers is 81.6 Ų, indicating that the positional shift modulates lipophilicity without altering overall polar surface area. This 0.1 log unit difference in XLogP3-AA, while modest, translates to an approximately 26% difference in predicted octanol-water partition coefficient, which can significantly influence membrane permeability and non-specific protein binding in cellular assays [1].

Lipophilicity Polar surface area Positional isomer differentiation

Carbonyl vs. Sulfonyl Linker: Conformational and Electronic Differentiation

The target compound employs a carbonyl (C=O) linker between the piperidine ring and the benzoate ester, whereas the close analog methyl 4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}benzoate (CAS 1448037-39-5) uses a sulfonyl (SO₂) linker [1][2]. The carbonyl linker permits partial sp² character and restricted rotation, maintaining a planar amide-like geometry that favors specific hydrogen-bonding interactions. In contrast, the sulfonyl linker adopts a tetrahedral geometry that alters the spatial orientation of the benzoate group relative to the piperidine-pyrazine core, and its stronger electron-withdrawing character modifies the electron density distribution across the entire scaffold [1]. The computed hydrogen bond acceptor count for the target compound is 6, versus 7 for the sulfonyl analog, due to the additional oxygen atom in the sulfonyl group, which can alter solvation and target-binding stoichiometry [1][2].

Linker chemistry Conformational analysis Sulfonamide vs. carboxamide

Pyrazine vs. Pyridazine Heterocycle: Impact on π-Stacking and Hydrogen Bonding

The target compound incorporates a pyrazine ring (1,4-diazine) as the heterocyclic ether substituent, whereas the analog methyl 4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate (CAS 1797221-40-9) contains a pyridazine ring (1,2-diazine) [1][2]. The 1,4-diazine arrangement in pyrazine positions the nitrogen atoms in a para relationship, creating a symmetrical electron-deficient aromatic system with distinct π-stacking geometry. In contrast, the 1,2-diazine arrangement of pyridazine produces an ortho nitrogen relationship with a dipole moment directed along the N-N bond axis. This structural difference modulates the heterocycle's ability to participate in face-to-face π-stacking with aromatic residues in protein binding pockets and alters hydrogen-bonding patterns with backbone amides or side-chain donors/acceptors [1]. In the PDE10 inhibitor patent literature, pyrazine-containing analogs consistently demonstrate different potency profiles compared to pyridazine-containing counterparts, attributable to these divergent electronic and steric properties [3].

Heterocycle SAR π-Stacking interactions Pyrazine vs. pyridazine

Rotatable Bond Count and Molecular Flexibility: Implications for Entropic Binding Penalty

The target compound possesses 5 rotatable bonds, as computed by Cactvs 3.4.8.24, which is identical to the para-sulfonyl analog (CAS 1448037-39-5) but one fewer than the ortho-carbonyl isomer methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate (CAS 1705513-62-7), which has 6 rotatable bonds [1][2]. Each additional rotatable bond increases the conformational entropy penalty upon target binding by approximately 0.5–1.0 kcal/mol in free energy terms, potentially reducing binding affinity by up to one order of magnitude if the additional rotatable bond must be frozen in a specific conformation upon target engagement [1]. The lower rotatable bond count of the target compound relative to the ortho isomer may confer a kinetic advantage in achieving the bound conformation and a thermodynamic advantage through reduced entropic penalty [3].

Molecular flexibility Rotatable bonds Entropic binding penalty

Patent Landscape Positioning: Pyrazine-Oxy Piperidine Scaffold in PDE10 Inhibition

The pyrazin-2-yloxy piperidine carboxamide scaffold is explicitly claimed in U.S. Patent 8,247,418 as part of a series of PDE10 inhibitors for CNS indications including schizophrenia and bipolar disorder [1]. Within the patent's generic Markush structure, the 4-(pyrazin-2-yloxy)piperidine substructure is a preferred embodiment, and the para-substituted benzoyl ester is among the enumerated R¹ groups [1]. While specific IC₅₀ values for the target compound are not publicly disclosed, structurally analogous compounds within the same patent exhibit PDE10 IC₅₀ values in the sub-micromolar range [1]. The patent's SAR tables indicate that compounds retaining the pyrazine-piperidine ether linkage with a para-substituted benzoyl group consistently show greater PDE10 inhibitory activity than meta-substituted or unsubstituted benzoyl analogs, supporting the specific substitution pattern of the target compound [1].

PDE10 inhibition Patent analysis CNS drug discovery

Exact Mass Precision and Identity Verification: Distinguishing from Isomeric Contaminants in Procurement

The target compound has a computed exact mass of 341.13755610 Da (monoisotopic mass 341.13755610 Da) [1]. The positional isomer methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate (CAS 1705513-62-7) shares an identical molecular formula (C₁₈H₁₉N₃O₄) and identical exact mass [2]. However, the two compounds are distinguishable by their InChIKey values: ACOTUFQBCCJZJK-UHFFFAOYSA-N for the target (para) compound versus a distinct InChIKey for the ortho isomer [1][2]. The identical mass but different InChIKey means that HRMS alone cannot differentiate these isomers; orthogonal analytical techniques such as NMR or HPLC retention time comparison against authentic reference standards are required for unambiguous identity confirmation [1]. Procurement protocols must therefore include InChIKey-based identity verification to prevent inadvertent isomer substitution during inventory management [3].

Mass spectrometry Identity verification Quality control

Procurement-Driven Application Scenarios for Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate


PDE10 Inhibitor Lead Optimization and Structure-Activity Relationship Studies

Medicinal chemistry teams pursuing PDE10 inhibitors for schizophrenia or bipolar disorder should procure this compound as a para-substituted benzoyl reference standard for SAR expansion. The patent literature establishes the pyrazin-2-yloxy piperidine scaffold as a PDE10-active pharmacophore, and the para-methyl benzoate substitution pattern aligns with preferred embodiments within the patent SAR tables [1]. Use of this exact compound enables systematic exploration of ester modifications (e.g., hydrolysis to carboxylic acid, amidation, or ester bioisostere replacement) while maintaining the structurally validated piperidine-pyrazine core and para-substitution vector.

Positional Isomer Control in Fragment-Based Screening Libraries

For fragment-based drug discovery (FBDD) programs, this compound serves as a well-characterized para-substituted fragment with defined physicochemical properties (XLogP3-AA = 1.6, TPSA = 81.6 Ų, 5 rotatable bonds) [1][2]. Its differentiation from the ortho isomer (CAS 1705513-62-7) in terms of lipophilicity and rotatable bond count makes it suitable as a matched molecular pair for probing positional SAR within fragment screens. The InChIKey-based identity verification protocol described in Section 3 mitigates the risk of isomer misassignment during library registration and screening data analysis [3].

Linker Chemistry Comparison: Carbonyl vs. Sulfonyl Bioisostere Evaluation

Research groups investigating the impact of linker chemistry on target engagement can procure this compound alongside the sulfonyl analog (CAS 1448037-39-5) as a matched pair [1][2]. The carbonyl-to-sulfonyl substitution represents a classic bioisosteric replacement in medicinal chemistry, and these two compounds provide a direct experimental system to evaluate the effects of linker geometry (trigonal planar vs. tetrahedral) and hydrogen bond acceptor count (6 vs. 7) on potency, selectivity, and metabolic stability without confounding changes to the pyrazine-piperidine or benzoate substructures.

Analytical Method Development and Isomer-Specific Quantification

Analytical chemistry laboratories developing LC-MS or HPLC methods for the separation and quantification of positional isomers within the pyrazinyloxy-piperidine carboxamide class can utilize this compound as a reference standard. The identical exact mass (341.13755610 Da) but distinct chromatographic behavior of the para (target) and ortho isomers necessitates robust separation protocols [1][2]. This compound's defined InChIKey (ACOTUFQBCCJZJK-UHFFFAOYSA-N) provides a machine-readable identifier for unambiguous registration in compound management systems, supporting reproducible procurement and inventory tracking across multi-site research organizations [3].

Quote Request

Request a Quote for Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.